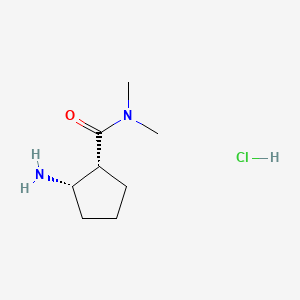

rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis

Description

rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis, is a chiral cyclopentane derivative featuring a cis-configuration at positions 1 and 2. The compound comprises a cyclopentane backbone substituted with an N,N-dimethyl carboxamide group at position 1 and a protonated amino group (as a hydrochloride salt) at position 3.

Properties

Molecular Formula |

C8H17ClN2O |

|---|---|

Molecular Weight |

192.68 g/mol |

IUPAC Name |

(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)6-4-3-5-7(6)9;/h6-7H,3-5,9H2,1-2H3;1H/t6-,7+;/m1./s1 |

InChI Key |

MDRFBLYDDGVOPT-HHQFNNIRSA-N |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1CCC[C@@H]1N.Cl |

Canonical SMILES |

CN(C)C(=O)C1CCCC1N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions, often starting from a linear precursor.

Introduction of Functional Groups: The amino and carboxamide groups are introduced through nucleophilic substitution reactions. Common reagents include amines and carboxylic acid derivatives.

Resolution of Enantiomers: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different applications.

Scientific Research Applications

rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxamide group can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key cyclopentane and cyclohexane derivatives is summarized below:

Estimated based on structural similarity to rel-(1R,2S)-2-aminocyclopentanecarboxamide hydrochloride (C₆H₁₃ClN₂O) with addition of two methyl groups. *Inferred from storage conditions of structurally similar hydrochloride salts .

Key Observations:

Hydrochloride salt forms (target and analogs) improve aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Stereochemical Impact: The cis-configuration (1R,2S) in the target compound distinguishes it from trans-configured or differently substituted analogs (e.g., (1R,3S)- or (1S,3R)-aminocyclopentanecarboxylic acids). Stereochemistry significantly affects melting points, as seen in the 20°C difference between (1R,3S) (172.1°C) and (1S,3R) (192°C) isomers .

Optical Purity: High optical purity (98% ee) in compounds like (1R,3S)-3-aminocyclopentanecarboxylic acid contrasts with the racemic nature of the target compound, suggesting divergent applications in enantioselective synthesis or drug development .

Functional Group Comparisons

| Functional Group | Example Compound | Key Property |

|---|---|---|

| Carboxamide (N,N-dimethyl) | Target compound | Enhanced lipophilicity |

| Carboxylic acid | cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | Higher polarity, acidic proton |

| Fluorinated amine (cyclohexane backbone) | rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride | Electron-withdrawing fluorine alters reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.